(R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18124192
InChI: InChI=1S/C13H26N2O2/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
SMILES:
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

(R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18124192

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate -

Specification

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name tert-butyl 2-butan-2-ylpiperazine-1-carboxylate
Standard InChI InChI=1S/C13H26N2O2/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Standard InChI Key CEOFDGBRMUSCDU-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1CNCCN1C(=O)OC(C)(C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture and Chirality

The molecular structure of (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate is defined by a six-membered piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 2-position with a sec-butyl group. The Boc group, a common protecting group in organic synthesis, enhances the compound’s stability and modulates its solubility . The sec-butyl substituent introduces steric bulk, influencing the molecule’s conformational flexibility and interaction with biological targets.

Chirality plays a pivotal role in the compound’s pharmacological profile. Both the tert-butyl and sec-butyl groups adopt the R-configuration, a feature critical for enantioselective interactions with receptors. This stereochemical precision is achieved through asymmetric synthesis, ensuring the desired spatial arrangement of substituents. The IUPAC name, tert-butyl (2R)-2-(butan-2-yl)piperazine-1-carboxylate, reflects this configuration unambiguously.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₆N₂O₂
Molecular Weight242.36 g/mol
CAS Number1932414-73-7
IUPAC Nametert-butyl (2R)-2-(butan-2-yl)piperazine-1-carboxylate

Chemical Reactivity and Functional Group Transformations

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate typically involves multi-step sequences to establish both the piperazine core and the stereochemistry of the substituents. A common approach begins with the preparation of a chiral piperazine precursor via resolution of racemic mixtures or asymmetric catalysis. For example, enzymatic resolution using lipases or transition metal-catalyzed asymmetric hydrogenation can yield enantiomerically pure intermediates.

The sec-butyl group is introduced through alkylation reactions, often employing alkyl halides or alcohols under Mitsunobu conditions to retain stereochemical integrity. Subsequent Boc protection of the primary amine ensures stability during downstream reactions. Industrial protocols frequently optimize these steps for scalability, employing continuous flow reactors to enhance reaction efficiency and reduce waste.

Industrial Manufacturing Techniques

Large-scale production of the compound leverages continuous flow chemistry, which offers advantages over traditional batch processes, including improved heat transfer, precise reaction control, and reduced processing times. Catalytic systems, such as palladium on carbon or chiral organocatalysts, are employed to achieve high enantiomeric excess (ee) values. Recent advancements in microwave-assisted synthesis further accelerate reaction rates, enabling rapid access to gram-scale quantities.

Table 2: Industrial Synthesis Parameters

ParameterConditionOutcome
CatalystPd/C, chiral ligands>90% ee
Reaction Temperature80–100°CComplete conversion
SolventTetrahydrofuran (THF)High yield

Applications in Medicinal Chemistry

The compound’s dual functionality—a protected amine and a chiral center—makes it a versatile building block in drug design. It has been employed in the synthesis of protease inhibitors, kinase modulators, and GPCR-targeted therapies. For example, coupling the deprotected amine with carboxylic acid derivatives generates amide-based inhibitors of viral proteases, demonstrating antiviral activity in preclinical models.

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP264: Wash skin thoroughly after handling
H315: Causes skin irritationP280: Wear protective gloves
H319: Causes serious eye irritationP305+P351+P338: Rinse eyes cautiously

Comparison with Related Piperazine Derivatives

The compound’s pharmacological profile distinguishes it from simpler piperazine analogs. For instance, tert-butyl (R)-2-methylpiperazine-1-carboxylate lacks the sec-butyl group, reducing its steric hindrance and altering receptor selectivity . Similarly, derivatives with hydroxyethyl substituents (e.g., tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1-carboxylate) exhibit increased hydrophilicity, impacting blood-brain barrier permeability . These comparisons highlight the structure-activity relationship (SAR) nuances governing piperazine-based therapeutics.

Future Research Directions

Future investigations should prioritize the following areas:

  • Binding Affinity Studies: Systematic evaluation of the compound’s interaction with non-CCR2b receptors, such as serotonin (5-HT) and dopamine (D2) receptors, to uncover additional therapeutic avenues.

  • Synthetic Optimization: Development of greener synthetic routes using biocatalysts or solvent-free conditions to enhance sustainability.

  • Preclinical Efficacy Trials: Assessment of the compound’s pharmacokinetics and toxicity profiles in animal models of inflammation and neurological disorders.

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